3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Lenalidomide Synthesis Catalytic Hydrogenation Process Chemistry

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (4-Nitro Lenalidomide) is the pivotal late-stage intermediate in Lenalidomide API manufacturing—catalytic hydrogenation of the 4-nitro group directly yields the 4-amino Lenalidomide with high efficiency. Procuring high-purity racemic mixture is critical for maximizing API yield. It is also indispensable as a pharmacopeial impurity reference standard for HPLC/LC-MS method validation, system suitability testing, and quality control release of Lenalidomide drug substance and product. Available crystalline polymorphs (Form A, Form B) enable solid-state characterization and polymorph screening studies. The unique 4-nitro substituent differentiates it from generic thalidomide analogs, ensuring precise synthetic and analytical workflows.

Molecular Formula C13H11N3O5
Molecular Weight 289.24 g/mol
CAS No. 827026-45-9
Cat. No. B194619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
CAS827026-45-9
Synonyms3-(1,3-Dihydro-4-nitro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione;  3-(4-Nitro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione;  4-Nitro Lenalidomide
Molecular FormulaC13H11N3O5
Molecular Weight289.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-]
InChIInChI=1S/C13H11N3O5/c17-11-5-4-10(12(18)14-11)15-6-8-7(13(15)19)2-1-3-9(8)16(20)21/h1-3,10H,4-6H2,(H,14,17,18)
InChIKeyJKPJLYIGKKDZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBeige Solid

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 827026-45-9): Procurement-Ready Thalidomide Analog for Chemical Synthesis


3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known as 4-Nitro Lenalidomide, is a thalidomide analog [1] with the molecular formula C13H11N3O5 and a molecular weight of 289.24 g/mol [2]. It serves as a key intermediate in the synthesis of the immunomodulatory drug Lenalidomide [3] and is a known impurity in its pharmaceutical preparations [4]. The compound exists as a racemic mixture and has been characterized in various solid forms, including crystalline polymorphs [5].

Procurement Alert: 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 827026-45-9) is Not a Drop-In Replacement for Lenalidomide


While 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is structurally related to Lenalidomide, its 4-nitro substituent fundamentally alters its chemical reactivity and biological profile . It is primarily valued as a synthetic intermediate and impurity reference standard [1], not as a direct therapeutic agent. The nitro group enables its reduction to the corresponding 4-amino compound (Lenalidomide) [2], a conversion that is critical for its role in Lenalidomide synthesis [3]. Substituting this compound with a generic thalidomide analog would disrupt specific synthetic pathways and analytical workflows.

Quantitative Differentiation: 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 827026-45-9) Head-to-Head Evidence Guide


Synthetic Yield Comparison: Nitro Intermediate Enables Higher Lenalidomide Yield than Direct Amine Route

The 4-nitro intermediate route provides a 15-20% higher overall yield of Lenalidomide compared to alternative synthetic pathways that do not proceed through this intermediate [1]. Catalytic hydrogenation of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in solvents such as DMF, methanol, or ethanol at 50-100°C yields the desired 4-amino product (Lenalidomide) with high efficiency .

Lenalidomide Synthesis Catalytic Hydrogenation Process Chemistry

Impurity Control: 4-Nitro Lenalidomide as a Validated Analytical Reference Standard

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a known impurity in Lenalidomide drug substance, and its control is mandated by ICH Q3A/Q3B guidelines [1]. The compound is supplied with detailed characterization data suitable for analytical method development, method validation (AMV), and quality control (QC) applications [2].

Pharmaceutical Impurity Method Validation Quality Control

Polymorph Control: Crystalline Forms with Enhanced Stability Over Amorphous Material

Patented crystalline forms of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibit improved stability and processability compared to the amorphous form [1]. Specific polymorphs (e.g., Form A, Form B) have been characterized by XRPD, DSC, and TGA, with distinct melting points and solubility profiles [2].

Polymorphism Crystallization Solid-State Chemistry

Pharmacodynamic Profile: Comparable Anti-Angiogenic Activity to Lenalidomide in Preclinical Models

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits anti-angiogenic properties by inhibiting the cullin ring E3 ubiquitin ligase and modulating cytokine production [1]. While direct quantitative comparison to Lenalidomide is limited, it demonstrates a similar mechanism of action in regulating T-cell co-stimulation and enhancing NK cell-mediated cytotoxicity .

Angiogenesis Inhibition Immunomodulation Preclinical Pharmacology

Optimal Use Cases for Procuring 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 827026-45-9)


Lenalidomide Active Pharmaceutical Ingredient (API) Manufacturing

This compound serves as the immediate precursor in the final step of Lenalidomide synthesis. Catalytic hydrogenation of the 4-nitro group yields the 4-amino derivative, Lenalidomide, with high efficiency [1]. Procuring high-purity 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is critical for achieving acceptable yields and purity in API production [2].

Pharmaceutical Impurity Profiling and Method Validation

As a known impurity of Lenalidomide, this compound is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to ensure drug product quality [1]. It is used as a reference standard for method validation, system suitability testing, and quality control release of Lenalidomide drug substance and drug product [2].

Solid-State Chemistry and Polymorph Screening

The compound's known crystalline forms (e.g., Form A, Form B) provide a basis for polymorph screening and solid-state characterization studies [1]. Procuring specific crystalline forms allows researchers to investigate stability, solubility, and processability, which can inform formulation development and intellectual property strategies [2].

Cereblon E3 Ligase Modulation Research

While not a primary therapeutic candidate, this compound's structural similarity to Lenalidomide and its ability to inhibit the cullin ring E3 ubiquitin ligase [1] make it a useful tool for studying cereblon-dependent pathways [2]. It can be used in in vitro assays to investigate the structure-activity relationships of immunomodulatory imide drugs (IMiDs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.